molecular formula C10H13NO4 B602622 3-Methoxytyrosine CAS No. 586954-09-8

3-Methoxytyrosine

Cat. No.: B602622
CAS No.: 586954-09-8
M. Wt: 214.23 g/mol
InChI Key: PFDUUKDQEHURQC-ISLPBHIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxytyrosine is a derivative of tyrosine . It is one of the main biochemical markers for Aromatic L-amino acid decarboxylase (AADC, EC 4.1.1.28) deficiency, an inborn error of metabolism that affects serotonin and dopamine biosynthesis . Patients are usually detected in infancy due to developmental delay, hypotonia, and extrapyramidal movements .


Synthesis Analysis

This compound is an active metabolite of L-DOPA . It is formed from L-DOPA via O-methylation by catechol-O-methyltransferase (COMT) .


Molecular Structure Analysis

The molecular formula of this compound is C10H13NO4 . The IUPAC name is 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid . The InChI is InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14) .


Chemical Reactions Analysis

The major extracellular metabolite of dopamine, 3-methoxytyramine (3-MT), can induce behavioral effects in a dopamine-independent manner . These effects are partially mediated by the trace amine associated receptor 1 (TAAR1) .


Physical and Chemical Properties Analysis

This compound is a L-tyrosine derivative, a monomethoxybenzene and a non-proteinogenic L-alpha-amino acid . It is functionally related to L-dopa .

Scientific Research Applications

  • Dopaminergic Neuron Activity : 3-Methoxytyrosine (3-MT) concentrations in rat striatum are influenced by various drugs that interact with the dopaminergic system. Changes in 3-MT levels, unlike other dopamine metabolites, seem to reflect the functional activity of dopaminergic neurons. Drugs that are believed to alter dopamine content in the synaptic cleft produce predictable changes in striatal 3-MT levels (Di Giulio et al., 1978).

  • Metabolic Phenotyping in AADC Deficiency : Elevated levels of this compound have been associated with aromatic amino acid decarboxylase (AADC) deficiency. This finding demonstrates the potential of using metabolic phenotyping of plasma to identify AADC deficiency and distinguish it from conditions caused by DOPA-raising medications (Pappan et al., 2017).

  • Role in Papuamides Synthesis : Research has focused on the stereoselective synthesis of beta-methoxytyrosine (beta-OMeTyr), a component of papuamides A and B, which are novel cyclodepsipeptides with anti-HIV and cytotoxic activities. This research is crucial for the structural determination and total synthesis of papuamides (Okamoto et al., 2002).

  • Influence on Monoamine Synthesis in the Brain : l-3-Methoxytyrosine has been studied for its effects on monoamine synthesis in rat brains. It was found that l-3-methoxytyrosine might undergo demethylation in peripheral organs, potentially affecting the levels of dopamine and DOPA in various organs (Kehr, 2004).

  • Interaction with Dopaminergic Drugs : Studies have investigated the effects of drugs like l-DOPA and l-3-Methoxytyrosine on motor activity and seizures in animals, revealing insights into how these compounds interact with dopaminergic drugs (McLean et al., 1973).

Mechanism of Action

Target of Action

3-Methoxytyrosine, an active metabolite of L-DOPA , primarily targets the Trace Amine Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor expressed in the brain and known to regulate neurotransmission . It also interacts with Tumor Necrosis Factor Ligand Superfamily Member 12 (TWEAK) levels, influencing the risk of Primary Sclerosing Cholangitis (PSC) .

Mode of Action

This compound can induce behavioral effects in a dopamine-independent manner, partially mediated by TAAR1 . It activates TAAR1 receptors, causing cAMP accumulation as well as ERK and CREB phosphorylation in cellular assays . This compound also mediates the pathway from TWEAK to PSC, correlating elevated TWEAK levels with increased this compound levels .

Biochemical Pathways

The primary biochemical pathway of this compound involves its formation from L-DOPA via O-methylation by the enzyme catechol-O-methyltransferase (COMT) . It can further be metabolized by the enzyme monoamine oxidase (MAO) . The activation of TAAR1 by this compound leads to the accumulation of cAMP and the phosphorylation of ERK and CREB, signaling events generally related to PKA-mediated cAMP accumulation .

Pharmacokinetics

It’s known that this compound is an active metabolite of l-dopa , suggesting it’s produced in the body during the metabolism of L-DOPA. Its solubility in various solvents suggests it may have good bioavailability .

Result of Action

The activation of TAAR1 by this compound can induce a complex set of abnormal involuntary movements in mice acutely depleted of dopamine . In normal mice, the central administration of this compound caused a temporary mild hyperactivity . Furthermore, it has been shown to have a causal relationship with TWEAK levels and PSC, with some mediation by this compound .

Action Environment

Given its role as a neuromodulator , it’s reasonable to assume that factors such as the overall health and genetic makeup of the individual, as well as external factors like diet and exposure to stress, could potentially influence its action, efficacy, and stability.

Safety and Hazards

The safety data sheet for a related compound, ®-3-Methoxytyrosine, indicates that hazardous decomposition products formed under fire conditions include carbon oxides and sodium oxides .

Future Directions

Further characterization of the physiological functions mediated by 3-MT may advance understanding of the pathophysiology and pharmacology of brain disorders involving abnormal dopaminergic transmission, such as Parkinson’s disease, dyskinesia, and schizophrenia .

Biochemical Analysis

Biochemical Properties

3-Methoxytyrosine interacts with several enzymes and proteins. It is formed from L-DOPA via O-methylation by the enzyme catechol-O-methyltransferase (COMT) . This interaction involves the addition of a methyl group to L-DOPA, resulting in the formation of this compound .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit L-DOPA-induced neuroprotection in primary rat mesencephalic dopaminergic neurons . This suggests that this compound may influence cell function and impact cellular signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to activate the trace amine associated receptor 1 (TAAR1), leading to cAMP accumulation as well as ERK and CREB phosphorylation in cellular assays . This indicates that this compound can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a study found that elevated this compound concentrations were observed for 24 hours post-administration in a 12-horse administration study . This suggests that this compound has a certain degree of stability and may have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, various doses of this compound were administered to mice, and it was found that this compound could induce a complex set of abnormal involuntary movements in mice acutely depleted of dopamine .

Metabolic Pathways

This compound is involved in the metabolic pathway of L-DOPA, where it is formed via O-methylation by the enzyme COMT . This suggests that this compound interacts with enzymes and cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

Given its formation from L-DOPA via O-methylation, it is likely that it interacts with transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

Given its role as a metabolite of L-DOPA and its ability to influence various cellular processes, it is likely that it is localized to specific compartments or organelles within the cell .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methoxytyrosine involves the conversion of L-tyrosine to 3-Methoxytyrosine through a series of chemical reactions.", "Starting Materials": [ "L-tyrosine", "Methanol", "Hydrogen chloride", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: L-tyrosine is reacted with methanol and hydrogen chloride to form methyl L-tyrosinate.", "Step 2: Methyl L-tyrosinate is then reacted with sodium hydroxide to form L-tyrosinate.", "Step 3: L-tyrosinate is reacted with sodium bicarbonate and methanol to form 3-methoxy-4-hydroxyphenylacetate.", "Step 4: 3-methoxy-4-hydroxyphenylacetate is then decarboxylated using sodium hydroxide to form 3-Methoxytyrosine.", "Step 5: The final product is extracted using ethyl acetate and water." ] }

CAS No.

586954-09-8

Molecular Formula

C10H13NO4

Molecular Weight

214.23 g/mol

IUPAC Name

(2R)-2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoic acid

InChI

InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m1/s1/i1D3

InChI Key

PFDUUKDQEHURQC-ISLPBHIQSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C[C@H](C(=O)O)N)O

SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)N)O

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)N)O

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

7636-26-2 (unlabelled)

Synonyms

3-(4-Hydroxy-3-methoxy-d3-phenyl)alanine;  3-(Methoxy-d3)-dl-tyrosine;  3-Methoxytyrosine-d3;  4-Hydroxy-3-(methoxy-d3)phenylalanine;  DL-3-(Methoxy-d3)-4-hydroxyphenylalanine;  DL-3-(Methoxy-d3)tyrosine;  DL-3-O-(Methyl-d3)dopa;  3-O-Methyldopa d3

tag

Dopa Impurities

Origin of Product

United States
Customer
Q & A

Q1: What is 3-methoxytyrosine and how is it formed?

A1: this compound (3-MT) is a metabolite of L-DOPA, a precursor to dopamine. It is formed through the O-methylation of L-DOPA by the enzyme catechol-O-methyltransferase (COMT). [, , , ]

Q2: What is the significance of this compound in L-DOPA therapy for Parkinson's disease?

A2: 3-MT is a major peripheral metabolite of L-DOPA. Elevated levels of 3-MT in plasma, CSF, and brain tissue have been observed in Parkinson's disease patients undergoing chronic L-DOPA therapy, particularly when co-administered with benserazide. [, ] This accumulation might impact L-DOPA bioavailability and efficacy. [] Some studies suggest that 3-MT levels could be used to monitor the efficacy of L-DOPA therapy. []

Q3: Does this compound compete with L-DOPA for transport into the brain?

A4: Research suggests that the persistent presence of 3-MT in the system, particularly after chronic L-DOPA and benserazide treatment, might lead to competition with L-DOPA for transport mechanisms across the blood-brain barrier. [] This competition could potentially impact L-DOPA's effectiveness in replenishing brain dopamine levels.

Q4: What insights have been gained from studying this compound levels in patients with familial dysautonomia?

A5: Studies involving patients with familial dysautonomia, a rare genetic disorder, have provided insights into noradrenaline synthesis. These patients exhibit decreased noradrenaline synthesis and a simultaneous increase in dopamine metabolism, evidenced by elevated levels of 3-MT and other dopamine metabolites. [] This observation suggests a shift in catecholamine metabolic pathways in this condition.

Q5: What analytical techniques are used to measure this compound levels?

A5: Various analytical methods are employed to quantify 3-MT levels in different biological samples. These include:

  • High-performance liquid chromatography (HPLC) with electrochemical detection: This method offers high sensitivity and selectivity for detecting and quantifying 3-MT, even at low concentrations, in biological samples like plasma, CSF, and brain tissue. [, , ]
  • Gas chromatography-mass spectrometry (GC-MS): This technique provides accurate identification and quantification of 3-MT based on its mass-to-charge ratio. It's particularly useful for analyzing urine samples and identifying metabolic changes associated with diseases like Alzheimer's disease. [, ]
  • Liquid chromatography-mass spectrometry (LC-MS): This versatile technique offers high sensitivity and specificity, enabling the analysis of complex biological samples. It has been successfully used to identify 3-MT as a potential urinary biomarker for monitoring treatment response in neuroblastoma patients. [, ]

Q6: Can this compound serve as a biomarker for any diseases?

A6: Research suggests that 3-MT holds potential as a biomarker for various conditions:

  • Parkinson's Disease: Monitoring 3-MT levels in plasma could offer insights into L-DOPA therapy effectiveness and potentially guide treatment adjustments. []
  • Neuroblastoma: Elevated urinary 3-MT levels have been linked to a higher risk of recurrence or death in neuroblastoma patients, highlighting its potential as a non-invasive marker for treatment response monitoring. []
  • Alzheimer's Disease: Altered 3-MT levels in urine, alongside other metabolic changes, have been observed in a transgenic mouse model of Alzheimer's disease. These findings suggest a potential link between 3-MT and the disease, warranting further investigation for its use in early diagnosis or monitoring disease progression. []

Q7: How is the specificity of the radioactivity in the this compound fractions checked?

A8: Radiopaper chromatography is utilized to ascertain the specificity of radioactivity within the 3-MT fractions. [] This technique helps ensure that the measured radioactivity accurately reflects the levels of 3-MT and not other radiolabeled compounds.

Q8: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound is C10H13NO4. Its molecular weight is 211.21 g/mol. [, ]

Q9: Can you describe the structure of this compound?

A9: this compound is a derivative of tyrosine, an aromatic amino acid. It features:

    Q10: How does the chemical structure of this compound relate to its properties and function?

    A11: The specific chemical structure of 3-MT, with its methoxy group at position 3, distinguishes it from L-DOPA and influences its interaction with enzymes and transport systems. This structural difference contributes to its distinct metabolic pathway and role in various physiological processes. []

    Q11: What are the key areas for future research on this compound?

    A11: Despite advancements in understanding 3-MT, several research gaps remain:

    • Exploring the role of 3-MT in the gut microbiome and its potential implications for diseases like Alzheimer's disease. []

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.